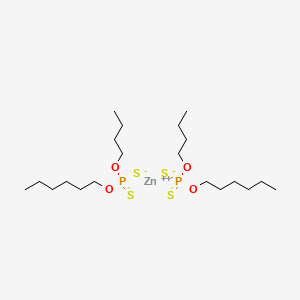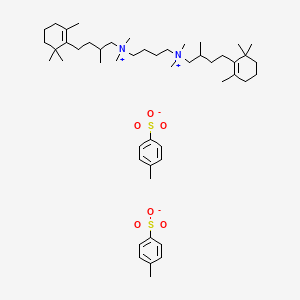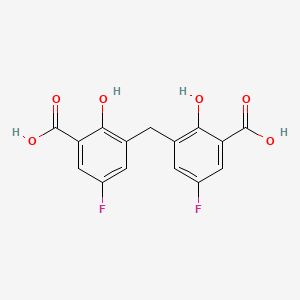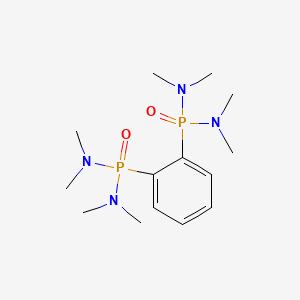
5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride is a synthetic compound belonging to the tryptamine family Tryptamines are a class of compounds that are structurally similar to the amino acid tryptophan and are known for their psychoactive properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole ring, which is a common structure in tryptamines.
Acetylation: The indole ring is acetylated to introduce the acetyl group at the 5-position.
Carbethoxylation: The carbethoxy group is introduced at the 2-position of the indole ring.
Dimethylation: The ethylamine side chain is dimethylated to form the N,N-dimethyltryptamine structure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines.
Applications De Recherche Scientifique
5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex tryptamine derivatives.
Biology: The compound is studied for its interactions with biological receptors and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating mood, perception, and cognition. The binding of the compound to these receptors can lead to altered neurotransmitter release and changes in neural activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyltryptamine (DMT): A naturally occurring tryptamine known for its psychoactive effects.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another psychoactive tryptamine with a similar structure.
Psilocybin: A naturally occurring compound found in certain mushrooms, known for its hallucinogenic properties.
Uniqueness
5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride is unique due to its specific chemical modifications, which may confer distinct pharmacological properties compared to other tryptamines. Its acetyl and carbethoxy groups may influence its binding affinity and activity at serotonin receptors, making it a valuable compound for research.
Propriétés
Numéro CAS |
74038-97-4 |
|---|---|
Formule moléculaire |
C17H23ClN2O3 |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
ethyl 5-acetyl-3-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H22N2O3.ClH/c1-5-22-17(21)16-13(8-9-19(3)4)14-10-12(11(2)20)6-7-15(14)18-16;/h6-7,10,18H,5,8-9H2,1-4H3;1H |
Clé InChI |
CBKPINXMNBVVFV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(=O)C)CCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


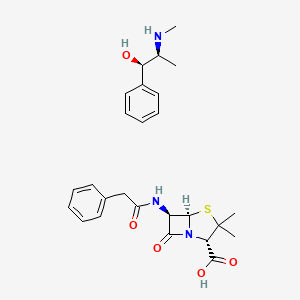

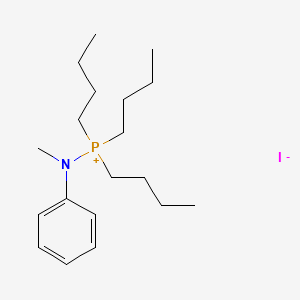

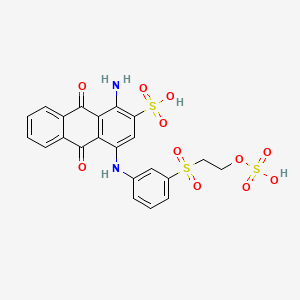
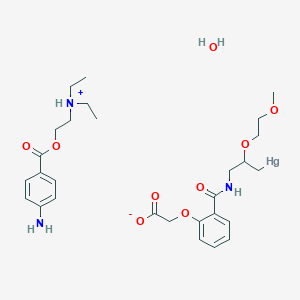
![(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione](/img/structure/B13778452.png)
![azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate](/img/structure/B13778453.png)
